molecular formula C20H15N3S B2724887 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine CAS No. 338404-18-5

1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine

Cat. No.: B2724887
CAS No.: 338404-18-5
M. Wt: 329.42
InChI Key: SNACGBLYYQCGME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine can be synthesized through a multi-step process involving the formation of the phthalazine core followed by the introduction of the benzyl and pyridinylsulfanyl groups. The synthesis typically involves:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine can be compared with other similar compounds, such as:

    Phthalazine Derivatives: Compounds with similar phthalazine cores but different substituents, which may exhibit different chemical and biological properties.

    Pyridinylsulfanyl Compounds: Compounds with pyridinylsulfanyl groups attached to different cores, which may have varying reactivity and applications.

    Benzyl-Substituted Compounds:

Properties

IUPAC Name

1-benzyl-4-pyridin-2-ylsulfanylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3S/c1-2-8-15(9-3-1)14-18-16-10-4-5-11-17(16)20(23-22-18)24-19-12-6-7-13-21-19/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNACGBLYYQCGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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